EUROPIUM(III) CHLORIDE HEXAHYDRATE

Luminescent materials Phosphor synthesis Rare earth chlorides

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is the preferred precursor for Eu³⁺-activated red phosphors and luminescent security markers due to its aqueous solubility and stable handling. Unlike anhydrous EuCl₃, it does not require strictly inert conditions, but thermal treatment cannot produce the anhydrous form — it yields europium oxychloride instead. The hypersensitive ⁵D₀→⁷F₂ emission at 615 nm is critically dependent on hydration state; even partial dehydration to lower hydrates alters the luminescence signature. For phosphor and scintillator applications, a purity of ≥99.9% (trace metals basis) is essential to minimize quenching from Nd³⁺ and Sm³⁺ impurities. This compound meets those stringent specifications.

Molecular Formula Cl3EuH12O6
Molecular Weight 366.41
CAS No. 13759-92-7
Cat. No. B1143472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEUROPIUM(III) CHLORIDE HEXAHYDRATE
CAS13759-92-7
Molecular FormulaCl3EuH12O6
Molecular Weight366.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium(III) Chloride Hexahydrate (CAS 13759-92-7) for Luminescent Materials Procurement: Baseline Properties


Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is a water-soluble inorganic lanthanide salt with the molecular formula Cl₃Eu·6H₂O and a molecular weight of 366.41 g/mol . It exists as a white to pale yellow crystalline solid that is highly hygroscopic, readily absorbing moisture from ambient air [1]. The compound exhibits a monoclinic crystal structure with space group P2/n, wherein each Eu³⁺ ion resides on a crystallographic twofold axis within a square-antiprismatic coordination environment composed of six water molecules and two chloride ligands [2]. Upon ultraviolet excitation, Eu³⁺ undergoes characteristic 4f-4f electronic transitions, with the dominant ⁵D₀→⁷F₂ electric dipole transition emitting sharp red luminescence centered at approximately 615 nm [3].

Europium(III) Chloride Hexahydrate (CAS 13759-92-7) Procurement: Why Anhydrous EuCl₃ and Alternative Lanthanide Chlorides Are Not Direct Replacements


The hexahydrate form of europium(III) chloride (EuCl₃·6H₂O) cannot be substituted interchangeably with anhydrous EuCl₃ (CAS 10025-76-0), other lanthanide chlorides (e.g., TbCl₃, GdCl₃), or europium oxide (Eu₂O₃) without altering critical process parameters. First, the hexahydrate provides aqueous solubility and handling convenience distinct from the anhydrous form, which is a yellow solid requiring strictly anhydrous conditions to prevent uncontrolled hydration during weighing and formulation [1]. Second, thermal dehydration of EuCl₃·6H₂O does not yield anhydrous EuCl₃ but instead produces europium oxychloride (EuOCl) via hydrolysis, rendering the hexahydrate unsuitable as a direct precursor where anhydrous EuCl₃ is required, and vice versa [1]. Third, the luminescence of Eu³⁺ exhibits a hypersensitive ⁵D₀→⁷F₂ transition whose intensity and fine structure depend exquisitely on the local coordination environment [2]; substituting Tb³⁺ (green emission) or Gd³⁺ (UV emission) fundamentally alters the optical output, while even subtle changes in hydration state (e.g., n = 6, 3, 2, or 1 in EuCl₃·nH₂O) produce spectroscopically distinguishable luminescence signatures [3].

Europium(III) Chloride Hexahydrate (CAS 13759-92-7) Quantitative Differentiation Evidence: Procurement-Relevant Head-to-Head Comparisons


Europium(III) Chloride Hexahydrate vs. Terbium(III) Chloride: Red vs. Green Emission Wavelength Differentiation

Europium(III) chloride hexahydrate produces sharp red luminescence with the dominant ⁵D₀→⁷F₂ transition centered at approximately 615 nm, whereas terbium(III) chloride emits green luminescence with the ⁵D₄→⁷F₅ transition centered at approximately 545 nm [1]. This spectral difference is intrinsic to the lanthanide ion's 4f electronic configuration and cannot be altered by ligand field tuning alone. In co-doped systems, Eu³⁺ and Tb³⁺ produce distinctly resolvable emission bands that enable ratiometric sensing and tunable color output, as demonstrated in Cs₂NaTb₀.₉₅Eu₀.₀₅Cl₆ where excitation-wavelength-dependent dynamic emission colors were achieved [1].

Luminescent materials Phosphor synthesis Rare earth chlorides

Europium(III) Chloride Hexahydrate vs. Anhydrous EuCl₃: Thermal Decomposition Pathway and Precursor Suitability

Europium(III) chloride hexahydrate undergoes stepwise thermal dehydration producing four spectroscopically distinguishable hydrated species (EuCl₃·nH₂O with n = 6, 3, 2, and 1) before ultimately decomposing to europium oxychloride (EuOCl) rather than forming anhydrous EuCl₃ [1]. Luminescence spectroscopy monitoring of the ⁵D₀→⁷F₂ transition revealed that the oxidation state of europium remains Eu³⁺ throughout the entire decomposition process, with no reduction to Eu²⁺ observed [1]. In contrast, anhydrous EuCl₃ is typically prepared via the ammonium chloride route starting from Eu₂O₃ or EuCl₃·6H₂O with NH₄Cl, not by direct thermal dehydration [2].

Thermal analysis Precursor chemistry Phosphor manufacturing

Europium(III) Chloride Hexahydrate Purity Specifications: 99.9% vs. 99.99% Trace Metal Basis Grades

Europium(III) chloride hexahydrate is commercially available in two primary purity grades that directly impact procurement decisions for different application classes. The 99.9% trace metal basis grade (Fisher Scientific/Acros Organics) provides a density of 4.89 g/mL at 25 °C with melting point at 850.0 °C and solubility in water . The 99.99% ultra-pure grade (4N) offers an order-of-magnitude reduction in trace lanthanide and transition metal impurities, with europium content verified at 39.0 to 42.5% Eu by complexometric titration .

Purity specification Trace metal analysis Quality control

Europium(III) Chloride Hexahydrate Coordination Geometry: Square-Antiprismatic Structure with Defined Bond Distances

The crystal structure of europium(III) chloride hexahydrate has been definitively established as [EuCl₂(H₂O)₆]Cl, crystallizing in the monoclinic space group P2/n with unit cell parameters a = 9.659(3) Å, b = 6.529(2) Å, c = 7.936(4) Å, and β = 93.67(4)° at 295 K [1]. The Eu³⁺ ion lies on a crystallographic twofold axis within a square-antiprismatic coordination environment where the two chloride ligands occupy cis positions on opposite faces [1]. Eu-O bond distances range from 2.401(6) to 2.431(5) Å, and Eu-Cl distance is 2.774(2) Å [1]. This well-defined coordination geometry contrasts with the nine-coordinate tricapped trigonal prismatic structure of anhydrous EuCl₃ (space group P6₃/m, UCl₃-type) [2].

Crystal structure Coordination chemistry X-ray diffraction

Europium(III) Chloride Hexahydrate Luminescence Sensitivity to Hydration State: Spectroscopic Distinguishability of n = 6, 3, 2, and 1 Hydrates

In situ luminescence spectroscopy during thermal decomposition of EuCl₃·6H₂O demonstrates that the Eu³⁺ emission spectrum is extremely sensitive to structural and compositional changes, enabling unambiguous identification of four distinct hydrated species: EuCl₃·6H₂O, EuCl₃·3H₂O, EuCl₃·2H₂O, and EuCl₃·1H₂O [1]. Each hydration state produces a characteristic ⁵D₀→⁷F₂ emission profile distinguishable by peak splitting patterns and relative intensities [1]. This spectroscopic fingerprinting capability provides a non-destructive quality control method to verify that the hexahydrate form has not partially dehydrated during storage or handling.

Luminescence spectroscopy Hydration analysis Quality control

Europium(III) Chloride Hexahydrate (CAS 13759-92-7): Evidence-Backed Application Scenarios for Procurement Specification


Red Phosphor Precursor for LED Lighting and Display Technologies

Europium(III) chloride hexahydrate serves as the primary europium source for synthesizing Eu³⁺-activated red phosphors used in LED lights, fluorescent lamps, and display technologies [1]. The compound's 615 nm red emission from the ⁵D₀→⁷F₂ transition provides the characteristic red component in trichromatic white light generation. Procurement of 99.99% purity grade is recommended for phosphor applications where trace lanthanide impurities (particularly Nd³⁺ and Sm³⁺) can act as luminescence quenchers, reducing overall quantum efficiency [2]. The hexahydrate form is preferred over anhydrous EuCl₃ for aqueous solution-based phosphor synthesis due to its water solubility and stable handling characteristics .

Security Inks and Anti-Counterfeiting Markers

Europium(III) chloride hexahydrate is utilized in the formulation of fluorescent security inks and anti-counterfeiting markers that provide high visibility under UV excitation [1]. The sharp, narrow-band red emission at 615 nm is difficult to replicate with organic fluorophores, offering a spectroscopic authentication feature. For security applications where batch-to-batch emission consistency is critical, luminescence spectroscopy can verify that the hexahydrate has not undergone partial dehydration (which would alter the ⁵D₀→⁷F₂ emission profile), as even partial conversion to n = 3, 2, or 1 hydrates produces spectroscopically distinguishable signatures [2].

Precursor for Europium-Doped Scintillator Crystals

Europium(III) chloride hexahydrate is employed as a europium doping source in the fabrication of halide-based scintillator materials, including chloride, bromide, and iodide scintillators with Eu²⁺ activation [1]. The compound is specifically cited in patent literature as the europium precursor for preparing divalent-europium-activated calcium sulfide phosphors, where EuCl₃·6H₂O is dissolved in methanol along with CaCl₂·2H₂O and other components before thermal processing [2]. For scintillator applications, the trace metal basis purity specification (99.9% or 99.99%) is critical, as transition metal impurities can introduce non-radiative decay pathways that degrade scintillation light yield.

Luminescence Spectroscopy Standards and Analytical Reference Materials

Europium(III) chloride hexahydrate is employed in luminescence spectroscopy as a reference material for analytical chemistry applications due to its well-characterized emission spectrum and the extreme sensitivity of the Eu³⁺ ⁵D₀→⁷F₂ transition to the local coordination environment [1]. The compound's square-antiprismatic coordination geometry with Eu-O distances of 2.401-2.431 Å and Eu-Cl distance of 2.774 Å provides a reproducible spectroscopic fingerprint [2]. The ability to distinguish between hydration states (n = 6, 3, 2, 1) via luminescence spectroscopy makes this compound valuable for developing hydration-sensitive analytical probes and quality control methodologies [1].

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